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molecular formula C7H6Cl2F2N2 B8301973 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethanamine

Cat. No. B8301973
M. Wt: 227.04 g/mol
InChI Key: NJUWHAVIVHODOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09301526B2

Procedure details

To a solution of 1.3 g (5.7 mmol) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol (Int-9) in dry acetonitrile under argon, were added 0.744 mL (9.12 mmol) of dry pyridine. The reaction mixture was cooled to 0° C. and 1.06 mL (6.27 mmol) of triflic anhydride were added dropwise in 15 min while maintaining the temperature below 8° C. The reaction mixture was stirred at 0° C. for additional 30 min 9.9 mL of a 28% w/w aqueous solution of ammonia (144 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. The reaction mixture was diluted with 50 mL of brine and the product extracted three times with 25 mL of ethyl acetate. The organic phases were collected, washed three times with 40 mL of brine and dried over magnesium sulfate. Afater evaporation of the solvent under vacuum 1.09 g of brown oil were obtained. After purification by column chromatography on silica gel (heptane/ethyl acetate gradient) 0.65 g (50%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanamine (IIa-15) were obtained as a yellow oil, (M+1)=227, 19F-NMR (235 MHz, CDCl3) δ (ppm): −104.80 (CF2).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.744 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
Quantity
144 mmol
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:9]([F:13])([F:12])[CH2:10]O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[N:14]1C=CC=CC=1.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.N>C(#N)C.[Cl-].[Na+].O>[Cl:1][C:2]1[C:3]([C:9]([F:13])([F:12])[CH2:10][NH2:14])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)C(CO)(F)F
Name
Quantity
0.744 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.06 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
144 mmol
Type
reactant
Smiles
N
Step Four
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 8° C
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the product extracted three times with 25 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were collected
WASH
Type
WASH
Details
washed three times with 40 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Afater evaporation of the solvent under vacuum 1.09 g of brown oil
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
After purification by column chromatography on silica gel (heptane/ethyl acetate gradient) 0.65 g (50%) of 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanamine (IIa-15)
CUSTOM
Type
CUSTOM
Details
were obtained as a yellow oil, (M+1)=227, 19F-NMR (235 MHz, CDCl3) δ (ppm): −104.80 (CF2)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
ClC=1C(=NC=C(C1)Cl)C(CN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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